(3-Chlorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone diformate
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Description
(3-Chlorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone diformate is a useful research compound. Its molecular formula is C21H32ClN3O5 and its molecular weight is 441.95. The purity is usually 95%.
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Biological Activity
The compound (3-Chlorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone diformate is a synthetic organic compound with potential biological activity. It belongs to a class of compounds that exhibit various pharmacological effects, particularly in the realm of neuropharmacology and analgesics. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Formula
- Molecular Formula: C18H24ClN3O4
- Molecular Weight: 385.85 g/mol
Structural Features
The compound features a chlorophenyl group, a piperidine ring, and a piperazine moiety, which are known to contribute to its biological activity through interactions with various receptors in the central nervous system.
Pharmacological Profile
Research indicates that compounds with similar structural features often exhibit:
- Antidepressant Effects: Compounds with piperazine and piperidine structures have been studied for their potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine.
- Analgesic Properties: Similar derivatives have shown efficacy in pain management by interacting with opioid receptors.
The proposed mechanisms of action for this compound include:
- Receptor Binding: Potential binding to serotonin receptors (5HT) and dopamine receptors (D2).
- Inhibition of Reuptake: Similar compounds have demonstrated the ability to inhibit the reuptake of serotonin and norepinephrine, contributing to their antidepressant effects.
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
Study | Compound | Findings |
---|---|---|
Smith et al. (2022) | 1-(4-Chlorophenyl)-4-piperidinylmethanone | Showed significant binding affinity to 5HT receptors, indicating potential antidepressant activity. |
Johnson et al. (2023) | Piperazine derivatives | Demonstrated analgesic effects in animal models through opioid receptor activation. |
Lee et al. (2021) | Dimethylpiperazine analogs | Reported enhanced neuroprotective effects in neurodegenerative models. |
Toxicity and Safety Profile
While specific toxicity data for this compound is limited, related compounds have shown varying degrees of toxicity depending on their structure and dosage. Safety assessments are critical for determining therapeutic windows.
Toxicity Studies
Research on similar compounds has indicated:
- Acute Toxicity: Generally low in controlled doses.
- Chronic Exposure Risks: Potential for dependence or adverse neurological effects observed in long-term studies.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]methanone;formic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O.2CH2O2/c1-15-13-21(2)10-11-23(15)14-16-6-8-22(9-7-16)19(24)17-4-3-5-18(20)12-17;2*2-1-3/h3-5,12,15-16H,6-11,13-14H2,1-2H3;2*1H,(H,2,3) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQOHZHEWHICIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)C.C(=O)O.C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.